Benzamide, N-((4'-((2-ethyl-5,7-dimethyl-3H-imidazo(4,5-b)pyridin-3-yl)methyl)(1,1'-biphenyl)-2-yl)sulfonyl)-4-(methoxy-11C)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-((4’-((2-ethyl-5,7-dimethyl-3H-imidazo(4,5-b)pyridin-3-yl)methyl)(1,1’-biphenyl)-2-yl)sulfonyl)-4-(methoxy-11C)- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzamide core linked to a biphenyl group and an imidazo[4,5-b]pyridine moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-((4’-((2-ethyl-5,7-dimethyl-3H-imidazo(4,5-b)pyridin-3-yl)methyl)(1,1’-biphenyl)-2-yl)sulfonyl)-4-(methoxy-11C)- typically involves multi-step organic reactions. Common steps might include:
Formation of the imidazo[4,5-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the biphenyl group: This step might involve Suzuki coupling or similar cross-coupling reactions.
Introduction of the sulfonyl group: This can be done using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the imidazo[4,5-b]pyridine ring.
Reduction: Reduction reactions might target the sulfonyl group, converting it to a sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the biphenyl and imidazo[4,5-b]pyridine rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The imidazo[4,5-b]pyridine moiety is known for its biological activity.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. It might serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Benzamide, N-((4’-((2-ethyl-5,7-dimethyl-3H-imidazo(4,5-b)pyridin-3-yl)methyl)(1,1’-biphenyl)-2-yl)sulfonyl)-4-(methoxy-11C)- would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzamide derivatives: Compounds with similar benzamide cores but different substituents.
Imidazo[4,5-b]pyridine derivatives: Compounds with variations in the imidazo[4,5-b]pyridine ring.
Biphenyl derivatives: Compounds with different functional groups attached to the biphenyl moiety.
Uniqueness
What sets Benzamide, N-((4’-((2-ethyl-5,7-dimethyl-3H-imidazo(4,5-b)pyridin-3-yl)methyl)(1,1’-biphenyl)-2-yl)sulfonyl)-4-(methoxy-11C)- apart is its unique combination of functional groups, which can confer specific properties and reactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
174844-65-6 |
---|---|
Molecular Formula |
C31H30N4O4S |
Molecular Weight |
553.7 g/mol |
IUPAC Name |
N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]phenyl]sulfonyl-4-(111C)methoxybenzamide |
InChI |
InChI=1S/C31H30N4O4S/c1-5-28-33-29-20(2)18-21(3)32-30(29)35(28)19-22-10-12-23(13-11-22)26-8-6-7-9-27(26)40(37,38)34-31(36)24-14-16-25(39-4)17-15-24/h6-18H,5,19H2,1-4H3,(H,34,36)/i4-1 |
InChI Key |
IRQSDNILKLKJIU-NUTRPMROSA-N |
Isomeric SMILES |
CCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC(=O)C5=CC=C(C=C5)O[11CH3])N=C(C=C2C)C |
Canonical SMILES |
CCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC(=O)C5=CC=C(C=C5)OC)N=C(C=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.